molecular formula C15H19N3O2S B11165668 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 714226-51-4

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B11165668
CAS No.: 714226-51-4
M. Wt: 305.4 g/mol
InChI Key: VCBTXCZJQDDINY-UHFFFAOYSA-N
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide typically involves the reaction of 2-ethoxyethylamine with 1,3,4-thiadiazole-2-thiol, followed by acylation with 3-phenylpropanoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Alkylating agents such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a reduction in the activity of specific biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

714226-51-4

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C15H19N3O2S/c1-2-20-11-10-14-17-18-15(21-14)16-13(19)9-8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,16,18,19)

InChI Key

VCBTXCZJQDDINY-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2

solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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